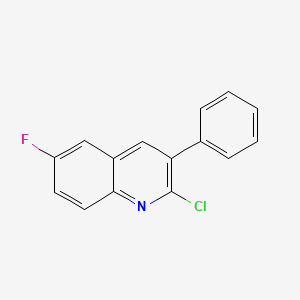

2-Chloro-6-fluoro-3-phenylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1031928-20-7 |

|---|---|

Molecular Formula |

C15H9ClFN |

Molecular Weight |

257.69 g/mol |

IUPAC Name |

2-chloro-6-fluoro-3-phenylquinoline |

InChI |

InChI=1S/C15H9ClFN/c16-15-13(10-4-2-1-3-5-10)9-11-8-12(17)6-7-14(11)18-15/h1-9H |

InChI Key |

YBEIRPBEGIGWRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)F)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 6 Fluoro 3 Phenylquinoline and Analogues

Classical and Modified Cyclization Reactions in Quinoline (B57606) Synthesis

The construction of the fundamental quinoline ring system has been historically achieved through several named reactions. These methods often involve the condensation of anilines with carbonyl compounds or their derivatives. Over time, these classical methods have been adapted and modified to accommodate a wider range of substrates, including those necessary for the synthesis of fluorinated and phenylated quinolines.

Adaptations of the Friedländer Condensation for 2-Chloro-6-fluoro-3-phenylquinoline Synthesis

The Friedländer synthesis, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a cornerstone of quinoline synthesis. researchgate.net For the synthesis of this compound, this method requires a suitably substituted 2-amino-5-fluorobenzaldehyde (B139799) or benzophenone (B1666685) and a phenylacetyl derivative.

Modern adaptations of the Friedländer reaction often employ catalysts to improve yields and reaction conditions. For instance, the use of choline-based deep eutectic solvents (DESs) has been shown to be effective, acting as both a solvent and a catalyst. researchgate.net Specifically, a choline (B1196258) chloride-zinc chloride DES has demonstrated excellent yields in the condensation of 2-aminobenzophenones with ketones. researchgate.net While direct synthesis of this compound via a one-pot Friedländer approach is not extensively documented, the principles of the reaction allow for a plausible pathway. The key would be the synthesis of 2-amino-5-fluorobenzophenone (B397965) and its subsequent condensation with a derivative of phenylacetic acid.

| Catalyst/Solvent System | Starting Materials | Product Type | Significance |

| Choline Chloride-Zinc Chloride DES | 2-Aminobenzophenone, Ketones | Polysubstituted Quinolines | Excellent yields, dual role of solvent and catalyst. researchgate.net |

| Choline Hydroxide Medium | 2-Aminobenzophenone, Ketones | Polysubstituted Quinolines | Provides regiospecificity in moderate yields. researchgate.net |

| ZnO/Carbon Catalysts | 2-Amino-5-chlorobenzaldehyde, Carbonyls | Chloroquinolines | High selectivity and conversion under solvent-free conditions. researchgate.net |

Application of Vilsmeier-Haack Formylation in Quinoline Derivatization Pathways

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. niscpr.res.inchemijournal.com In the context of quinoline synthesis, it is particularly useful for producing 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.inresearchgate.net This intermediate is a crucial synthon that can be further elaborated to introduce the desired phenyl group at the 3-position.

The synthesis of a precursor to this compound using this method would involve the Vilsmeier-Haack cyclization of N-(4-fluorophenyl)acetamide. This reaction, typically using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), would yield 2-chloro-6-fluoro-3-formylquinoline. researchgate.net The subsequent conversion of the formyl group to a phenyl group could be achieved through various transformations, such as a Grignard reaction followed by oxidation, or a Wittig-type reaction followed by isomerization. The Vilsmeier-Haack approach offers a regioselective route to functionalized quinolines, with the yields being particularly good for substrates bearing electron-donating groups. niscpr.res.inchemijournal.com

| Reactant | Reagent | Product | Key Features |

| N-Arylacetamides | Vilsmeier-Haack Reagent (POCl₃/DMF) | 2-Chloro-3-formylquinolines | Simple, regioselective cyclization. niscpr.res.in |

| N-(4-fluorophenyl)acetamide | Vilsmeier-Haack Reagent (POCl₃/DMF) | 2-Chloro-6-fluoro-3-formylquinoline | Precursor for the target compound. researchgate.net |

Pfitzinger Condensation and its Variants for Quinolone Formation

The Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgacs.org While the classic Pfitzinger reaction produces a carboxylic acid at the 4-position, modifications can lead to other derivatives. The reaction mechanism proceeds through the hydrolysis of isatin to an α-keto-acid, which then reacts with the carbonyl compound. wikipedia.org

For the synthesis of a precursor to this compound, one could envision a modified Pfitzinger approach. For instance, the Halberkann variant, which uses N-acyl isatins, yields 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org Although not a direct route to the target compound, this highlights the adaptability of the Pfitzinger condensation. A more direct, albeit challenging, approach would involve a custom-designed isatin derivative and a phenyl-containing carbonyl compound. However, the conditions of the Pfitzinger reaction, typically basic, might not be compatible with all desired functional groups.

| Reaction Variant | Key Reactants | Primary Product | Notes |

| Classic Pfitzinger | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acid | A fundamental quinoline synthesis. wikipedia.org |

| Halberkann Variant | N-Acyl Isatin, Base | 2-Hydroxy-quinoline-4-carboxylic acid | Introduces a hydroxyl group at the 2-position. wikipedia.org |

Skraup Reaction Modifications for Fluorinated Quinoline Scaffolds

The Skraup reaction is one of the oldest methods for quinoline synthesis, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orguniroma1.it The reaction is known for its harsh conditions, often leading to low yields and the formation of tar. nih.gov However, modifications have been developed to mitigate these issues.

For the synthesis of fluorinated quinolines, the Skraup reaction can be adapted by using a fluorinated aniline as the starting material. For example, reacting 4-fluoroaniline (B128567) with glycerol under Skraup conditions would be a direct, though potentially low-yielding, route to 6-fluoroquinoline. The introduction of the chloro and phenyl groups would require subsequent functionalization steps. Microwave-assisted Skraup reactions have been shown to improve yields and reduce reaction times for the synthesis of various mono-functionalized quinolines. nih.gov Interestingly, studies on polyfluorinated anilines have shown that the Skraup reaction can proceed via electrophilic substitution of a fluorine atom, leading to unexpected annulation products. nih.govresearchgate.net

| Reaction Conditions | Starting Materials | Product Type | Advantages/Disadvantages |

| Classical Skraup | Aniline, Glycerol, H₂SO₄, Oxidant | Quinoline | Harsh conditions, low yield. wikipedia.orgnih.gov |

| Microwave-assisted | Monosubstituted Anilines, Glycerol, H₂SO₄ | Mono-functionalized Quinolines | Improved yields, faster reaction times. nih.gov |

Metal-Catalyzed Coupling Reactions for Phenylquinoline Construction

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, are powerful tools for the construction of complex aromatic systems like this compound.

Palladium-Catalyzed C-C and C-N Cross-Coupling Strategies (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. libretexts.org This reaction is exceptionally well-suited for creating the C-C bond between the quinoline core and the phenyl group at the 3-position.

A practical synthetic route to this compound would involve the synthesis of a 2-chloro-6-fluoro-3-haloquinoline intermediate. This intermediate could then be coupled with phenylboronic acid using a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), and a base. The Suzuki-Miyaura reaction is known for its tolerance of a wide range of functional groups, making it ideal for the synthesis of highly substituted quinolines. nih.govresearchgate.net For instance, the coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids has been successfully demonstrated to produce 2,3,4-triarylquinolines in a one-pot operation. nih.gov This highlights the potential for sequential, site-selective couplings on a di-halogenated quinoline scaffold.

Furthermore, palladium catalysis is not limited to C-C bond formation. C-N cross-coupling reactions can be employed to introduce amino functionalities, which can be precursors to other functional groups or be part of the final molecular target.

| Reaction | Substrates | Catalyst System | Product | Significance |

| Suzuki-Miyaura | 2-Aryl-4-chloro-3-iodoquinoline, Phenylboronic acid | PdCl₂(PPh₃)₂, PCy₃, K₂CO₃ | 2,3,4-Triarylquinoline | One-pot synthesis of highly arylated quinolines. nih.gov |

| Suzuki-Miyaura | (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, Pyrimidinyl boronic acid | Pd(PPh₃)₂Cl₂, Sphos, K₂CO₃ | (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-one | Demonstrates applicability to complex, functionalized heterocycles. nih.gov |

| Suzuki-Miyaura | Haloquinolines, Phenylboronic acids | Dichlorobis(triphenylphosphine)palladium(II) | Aryl quinolines | High yields for the synthesis of various aryl-substituted quinolines. researchgate.net |

Ruthenium-Catalyzed C-H Functionalization Approaches

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions. Ruthenium catalysts, in particular, have shown significant promise in this area. researchgate.net While direct synthesis of this compound via a one-pot Ru-catalyzed C-H functionalization is not explicitly detailed in the literature, the principles underlying ruthenium-catalyzed C-H arylation are highly applicable to its precursors.

Ruthenium-catalyzed C-H arylation often involves a directing group to achieve high regioselectivity. goettingen-research-online.deelectronicsandbooks.com For the synthesis of a 3-phenylquinoline, a directing group could be installed on the quinoline core to guide the ruthenium catalyst to the C-3 position for arylation with a phenyl-donating reagent. For instance, methods have been developed for the ruthenium-catalyzed arylation of carboxylic acids with various aryl halides. nih.govnih.gov A potential strategy could involve a quinoline-3-carboxylic acid derivative, where the carboxylate group directs the arylation to an adjacent position before being removed.

Furthermore, ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes has been demonstrated, utilizing the 8-aminoquinolinyl group as a bidentate director. nih.gov This highlights the versatility of ruthenium in facilitating complex C-C bond formations on the quinoline scaffold. Cascade reactions initiated by ruthenium-catalyzed C-H alkenylation have also been developed to build complex carbocyclic structures in a single operation. nih.gov Such strategies could be adapted to build the phenyl-substituted quinoline core from simpler starting materials.

Table 1: Examples of Ruthenium-Catalyzed C-H Functionalization

| Catalyst System | Substrate Type | Transformation | Key Features |

|---|---|---|---|

| [{Ru(p-cymene)Cl2}2] / Cu(OAc)2 | Arylacetophenones | Cascade C-H Alkenylation/Annulation | Access to complex carbocycles (indanones, etc.) in a single operation. nih.gov |

| [Ru(p-cymene)Cl2]2 / Ligand | Aryl Carboxylic Acids | C-H Arylation with Aryl Halides | Utilizes a weak directing group; compatible with diverse aryl halides. nih.govnih.gov |

| [RuCl2(p-cymene)]2 / Cocatalyst | Heteroarenes (Indoles, Pyrroles) | Direct C-H Arylation | Employs a removable directing group for site-selective functionalization. goettingen-research-online.de |

| [Ru(II)] / Cu(OAc)2·H2O | N-quinolin-8-yl-benzamides | Oxidative Annulation with Alkynes | Bidentate directing group enables high regioselectivity. nih.gov |

Electrochemical Synthesis Routes for Halogenated Quinolines and Precursors

Electrochemical synthesis offers a green and efficient alternative to conventional methods for halogenating quinolines, avoiding the need for harsh or toxic reagents. organic-chemistry.org These methods utilize electricity to drive the halogenation reaction, often with high regioselectivity and yield.

One notable protocol involves the C3-H halogenation of quinoline-4(1H)-ones using potassium halides as both the halogen source and the electrolyte. organic-chemistry.orgacs.org This reaction proceeds in an undivided cell under metal-free conditions, providing direct access to C-3 halogenated quinolones. organic-chemistry.orgacs.org The resulting products can then be further modified. For instance, a 3-chloro-6-fluoroquinolin-4-one precursor could be synthesized using this method, followed by conversion of the 4-oxo group to a phenyl group and subsequent deoxygenation/aromatization steps.

Another electrochemical approach focuses on the dihalogenation of 8-aminoquinolines at the C5 and C7 positions using N-halosuccinimides as the halogen source. researchgate.net This method is also metal-free and oxidant-free, proceeding with short reaction times and producing moderate to excellent yields, even on a gram scale. researchgate.net Mechanistic studies suggest the involvement of a radical pathway in these transformations. organic-chemistry.orgresearchgate.net While this specific regioselectivity is not directly applicable to the target molecule, it demonstrates the power of electrochemistry to selectively install halogens on the quinoline ring system, which is fundamental to synthesizing halogenated precursors.

Table 2: Electrochemical Halogenation of Quinoline Derivatives

| Reaction Type | Substrate | Reagent/Electrolyte | Key Features | Yield |

|---|---|---|---|---|

| C3-H Halogenation | Quinoline-4(1H)-ones | Potassium Halides (KX) | Metal-free, unique regioselectivity, undivided cell. organic-chemistry.orgacs.org | High |

| C5/C7 Dihalogenation | 8-Aminoquinolines | N-halosuccinimides (NCS, NBS) | Metal- and oxidant-free, short reaction time, gram-scale possible. researchgate.net | Moderate to Excellent |

Chemo- and Regioselective Synthetic Pathways to this compound

Achieving the precise arrangement of substituents in this compound requires a synthetic strategy with high chemo- and regioselectivity. A plausible multi-step pathway can be constructed based on established quinoline synthesis reactions.

A common starting point for such syntheses is a substituted aniline. In this case, 4-fluoroaniline would be the logical precursor to introduce the fluorine at the 6-position.

Formation of the Quinolone Core : A Friedländer-type annulation or a Gould-Jacobs reaction could be employed. For example, reacting 4-fluoroaniline with diethyl malonate would produce an intermediate that can be cyclized using an acid like polyphosphoric acid or methanesulfonic acid to form 6-fluoro-4-hydroxyquinolin-2(1H)-one. researchgate.net

Chlorination : The resulting quinolone can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃). This step typically converts the hydroxyl groups at the 2- and 4-positions into chloro substituents, yielding 2,4-dichloro-6-fluoroquinoline. researchgate.netresearchgate.net

Regioselective Phenylation : The chlorine at the C4 position of a 2,4-dichloroquinoline (B42001) is generally more reactive towards nucleophilic substitution than the chlorine at C2. However, for introducing a phenyl group, a transition metal-catalyzed cross-coupling reaction is more suitable. A Suzuki or Stille coupling reaction could be used to selectively introduce the phenyl group at the C3 position. This would require prior functionalization of the C3 position. An alternative, highly regioselective method involves the electrophile-driven iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols to produce 3-iodoquinolines. acs.orgorganic-chemistry.orgnih.gov This 3-iodo intermediate is a versatile handle for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with phenylboronic acid, to install the phenyl group specifically at the C3 position. acs.orgorganic-chemistry.org

Final Chlorination : If the phenyl group is introduced before the chlorination step at C2, a final selective chlorination would be necessary to complete the synthesis of the target molecule.

The regioselectivity in nucleophilic aromatic substitution on dichloroquinazoline precursors has been studied, showing a strong preference for substitution at the C4 position. mdpi.com While quinazolines and quinolines are different heterocycles, similar electronic effects often govern their reactivity, highlighting the importance of carefully planning the sequence of substitution and functionalization steps.

Novel Reagents and Green Chemistry Approaches in this compound Synthesis

The synthesis of quinoline derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. bohrium.comresearchgate.netresearchgate.net These principles are highly relevant to the multi-step synthesis of a complex molecule like this compound.

Novel Reagents and Catalysts:

Metal-free Halogenation : The use of reagents like trihaloisocyanuric acid provides an inexpensive and atom-economical source for halogenation, proceeding at room temperature without a metal catalyst. researchgate.netrsc.org

Green Catalysts : Various catalysts such as p-toluenesulfonic acid (p-TSA), cerium nitrate, and potassium carbonate (K₂CO₃) have been shown to be effective for synthesizing quinoline analogs under greener conditions. bohrium.comresearchgate.net

Green Synthetic Methods:

Alternative Energy Sources : Microwave irradiation and ultrasound have been successfully used to accelerate quinoline synthesis, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.nettandfonline.com

Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a key aspect of green chemistry. bohrium.comresearchgate.net Water-based syntheses of quinolines have been reported, taking advantage of its low cost and non-toxic nature. tandfonline.com

The incorporation of electron-withdrawing groups such as fluorine and chlorine atoms on the quinoline scaffold can enhance its biological properties. bohrium.comresearchgate.net By integrating green chemistry approaches—such as using water as a solvent, employing one-pot strategies, or utilizing electrochemical methods as described previously—the synthesis of this compound can be made more sustainable and efficient, aligning with modern standards for chemical manufacturing. nih.gov

Chemical Reactivity and Transformative Processes of 2 Chloro 6 Fluoro 3 Phenylquinoline

Nucleophilic Aromatic Substitution (SNAr) on the Quinoline (B57606) Core

The structure of 2-Chloro-6-fluoro-3-phenylquinoline features a chlorine atom at the 2-position of the quinoline ring, which is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogen atom significantly activates the C2 and C4 positions towards nucleophilic attack. As the C4 position is unsubstituted, the C2-chloro group serves as the primary site for this transformation. Halogens at the 2- and 4-positions of the quinoline ring are known to be readily displaced by various nucleophiles. iust.ac.ir

A wide range of nucleophiles can be employed to displace the C2-chloro substituent. These reactions typically proceed under basic conditions or with transition-metal catalysis to afford a diverse array of 2-substituted quinoline derivatives. For instance, reactions with amines or azoles lead to the formation of C-N bonds, while reactions with alcohols or thiols yield the corresponding ethers and thioethers.

| Nucleophile Type | Example Nucleophile | Product Type | Typical Conditions |

| O-Nucleophiles | Phenols, Alcohols | 2-Aryloxy/Alkoxy-quinolines | Base (e.g., K₂CO₃), High Temperature |

| N-Nucleophiles | Amines, Anilines, Azoles | 2-Amino-quinolines | Base (e.g., KOH) or Pd-catalysis |

| S-Nucleophiles | Thiols | 2-Thioether-quinolines | Base (e.g., NaH) |

| C-Nucleophiles | Organometallic reagents | 2-Alkyl/Aryl-quinolines | Pd-catalyzed cross-coupling |

The reaction of 2,4-dichloroquinolines with sodium azide (B81097) demonstrates the high reactivity of these positions, with substitution occurring selectively at C4 or C2 depending on the reaction conditions. iust.ac.ir This highlights the inherent reactivity of the C2 position in this compound for SNAr reactions.

Electrophilic Substitution Reactions and Regioselectivity on the Quinoline and Phenyl Moieties

Electrophilic substitution on the quinoline ring itself is generally challenging due to the deactivating effect of the nitrogen atom, requiring vigorous conditions. uop.edu.pk When such reactions do occur on an unsubstituted quinoline, they preferentially take place at the C5 and C8 positions of the carbocyclic ring. uop.edu.pkpharmaguideline.com In this compound, the presence of the deactivating chloro and fluoro substituents further reduces the reactivity of the quinoline core. The fluoro group at C6 would direct incoming electrophiles to the C5 and C7 positions, while the inherent preference of the quinoline system is for C5 and C8.

Conversely, the pendant phenyl group at the C3 position is a more likely site for electrophilic substitution. This ring is activated compared to the heavily substituted and deactivated quinoline system. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, would be expected to occur on this phenyl ring, with the regiochemical outcome dictated by standard ortho-, para-directing rules, likely leading to substitution at the para-position of the phenyl ring to minimize steric hindrance from the bulky quinoline scaffold.

Functional Group Interconversions of Chloro and Fluoro Substituents

The chloro and fluoro substituents on this compound offer distinct opportunities for functional group interconversion.

C2-Chloro Group: The C2-chloro substituent is readily transformed via transition-metal-catalyzed cross-coupling reactions. This is a powerful strategy for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form 2-aryl or 2-vinyl quinolines.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes, such as phenylacetylene, to yield 2-alkynylquinolines. nih.gov

Buchwald-Hartwig Amination: A palladium-catalyzed method for coupling the C2 position with a wide variety of primary and secondary amines.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

C6-Fluoro Group: The C-F bond is significantly stronger and less reactive than the C-Cl bond, making its substitution more difficult. Traditional SNAr reactions typically require harsh conditions and strongly activated substrates. nih.gov However, recent advances in catalysis have enabled the functionalization of unactivated C-F bonds. Organic photoredox catalysis, for example, can facilitate the nucleophilic substitution of fluoroarenes under mild conditions, opening up possibilities for the selective derivatization of the C6-fluoro position. nih.gov

Derivatization Strategies via the Phenyl Moiety and Quinoline Nitrogen

Beyond the reactive halogen sites, the this compound scaffold can be modified at the C3-phenyl group and the quinoline nitrogen.

Derivatization of the Phenyl Moiety: As mentioned in section 3.2, the phenyl ring is susceptible to electrophilic substitution. This allows for the introduction of a variety of functional groups, which can then be used for further synthetic transformations.

| Reaction | Reagent | Product |

| Nitration | HNO₃/H₂SO₄ | 2-Chloro-6-fluoro-3-(nitrophenyl)quinoline |

| Halogenation | Br₂/FeBr₃ | 2-Chloro-6-fluoro-3-(bromophenyl)quinoline |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 2-Chloro-6-fluoro-3-(acylphenyl)quinoline |

Derivatization of the Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen makes it basic and nucleophilic. rsc.org It readily reacts with alkylating agents to form quaternary quinolinium salts. pharmaguideline.com This transformation alters the electronic properties of the molecule, increasing the deactivation of the ring system and potentially modifying its biological activity. The formation of these salts is a common derivatization strategy for quinoline-based compounds.

Oxidation and Reduction Reactions Affecting the Quinoline Nucleus and Substituents

The quinoline nucleus and its substituents can undergo various oxidation and reduction reactions.

Oxidation:

N-Oxidation: Quinolines can be oxidized at the nitrogen atom using peroxy acids (e.g., m-CPBA) to form the corresponding quinoline N-oxides. This modification increases the reactivity of the C2 and C4 positions towards certain nucleophiles and can also direct electrophilic substitution to the C4 position.

Ring Oxidation: Quinoline is generally resistant to oxidation, but under harsh conditions with strong oxidizing agents like potassium permanganate, the benzene (B151609) ring can be cleaved to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). wikipedia.org The substituents on this compound would likely influence the outcome of such a reaction.

Reduction:

Ring Reduction: The heterocyclic ring of the quinoline system can be selectively reduced. Catalytic hydrogenation (e.g., using H₂ over a platinum or palladium catalyst) or reduction with agents like sodium borohydride (B1222165) in acidic media can produce 1,2,3,4-tetrahydroquinolines. researchgate.net

Reductive Dechlorination: The C2-chloro group can be removed via catalytic hydrogenation. This process, known as hydrodehalogenation, would replace the chlorine atom with hydrogen, yielding 6-fluoro-3-phenylquinoline.

Mechanistic Insights into Key Chemical Transformations Involving this compound

Understanding the mechanisms behind the reactions of this compound is crucial for predicting its reactivity and controlling reaction outcomes.

Nucleophilic Aromatic Substitution (SNAr): The high reactivity of the C2-chloro group is explained by the SNAr mechanism. The reaction proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitrogen atom. In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the quinoline ring is restored. Kinetic studies of SNAr amination reactions have revealed complex pathways, sometimes involving autocatalysis, where a species formed during the reaction accelerates the conversion. rsc.org

Electrophilic Aromatic Substitution: The mechanism for electrophilic attack on the quinoline system involves the formation of a cationic intermediate (a sigma complex or arenium ion). The reaction proceeds preferentially on the benzenoid ring (at C5 and C8) because attack on the pyridinoid ring would place a positive charge on the already electron-deficient nitrogen-containing ring, which is highly unfavorable. For this compound, attack on the separate C3-phenyl ring is mechanistically favored as it avoids the deactivating effects of the quinoline nitrogen and its halogen substituents.

Transition-Metal-Catalyzed Cross-Coupling: Reactions like Suzuki or Sonogashira coupling proceed via a catalytic cycle involving a palladium catalyst. The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond at the C2 position of the quinoline.

Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the active palladium(0) catalyst.

Advanced Spectroscopic and Crystallographic Investigations of 2 Chloro 6 Fluoro 3 Phenylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For 2-Chloro-6-fluoro-3-phenylquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its atomic connectivity and electronic environment.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl ring and the quinoline (B57606) core. The protons on the phenyl group would typically appear as a complex multiplet in the aromatic region. The protons on the quinoline ring system will show characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing chloro and fluoro substituents.

¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum would display a series of resonances for the distinct carbon atoms in the quinoline and phenyl rings. The chemical shifts of the carbons directly attached to the chlorine and fluorine atoms, as well as the nitrogen atom, would be significantly influenced by their electronegativity.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is particularly informative. nih.govicpms.cz It offers high sensitivity and a wide chemical shift range, making it an excellent probe for the local electronic environment of the fluorine atom. biophysics.org A single resonance is expected for the fluorine atom at the C-6 position, with its chemical shift providing insight into the electronic effects of the surrounding substituents. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei (J-coupling) can provide valuable information for confirming the structure. icpms.cz

| NMR Data for Substituted Quinolines (Illustrative) | |

| Nucleus | Expected Chemical Shift Range (ppm) |

| ¹H | 7.0 - 8.5 |

| ¹³C | 110 - 160 |

| ¹⁹F | Varies depending on reference |

Note: This table is illustrative and based on general knowledge of similar compounds. Specific experimental values for this compound are required for precise analysis.

Mass Spectrometry Techniques (HRMS, ESI-TOF) for Precise Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), particularly with techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), is critical for confirming the elemental composition and studying the fragmentation pathways of a molecule.

For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its chemical formula, C₁₅H₉ClFN. This precise mass is a key piece of data for the characterization of a new compound.

The fragmentation analysis reveals information about the molecule's stability and the nature of its chemical bonds. Under ESI-TOF conditions, the molecule is expected to undergo characteristic fragmentation patterns. mdpi.com Common fragmentation pathways for quinoline derivatives may involve the loss of the chloro substituent, cleavage of the bond to the phenyl group, or fragmentation of the quinoline ring itself. Studying these fragments helps to piece together the molecular structure and provides further confirmation of the compound's identity.

| HRMS Data (Theoretical) | |

| Molecular Formula | C₁₅H₉ClFN |

| Calculated Exact Mass | [Value to be determined experimentally] |

| Observed m/z | [Value to be determined experimentally] |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show a series of characteristic absorption bands. Key vibrational modes would include:

C=C and C=N stretching vibrations of the quinoline and phenyl rings, typically observed in the 1600-1450 cm⁻¹ region.

C-H stretching vibrations of the aromatic rings, usually found above 3000 cm⁻¹.

C-Cl stretching vibration , which is expected in the 800-600 cm⁻¹ range.

C-F stretching vibration , which gives a strong absorption band typically in the 1250-1000 cm⁻¹ region.

Out-of-plane C-H bending vibrations , which can provide information about the substitution pattern on the aromatic rings, are expected in the 900-675 cm⁻¹ range.

Comparing the experimental IR spectrum with theoretical calculations, often using Density Functional Theory (DFT), can provide a more detailed assignment of the vibrational modes. researchgate.net

| Characteristic IR Absorption Bands (Expected) | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| C=C/C=N Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 |

| C-Cl Stretch | 800 - 600 |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination and Intermolecular Interactions

An SCXRD analysis of this compound would reveal the planarity of the quinoline ring system and the dihedral angle of the phenyl ring relative to the quinoline core. This orientation is influenced by steric and electronic interactions between the substituents.

Furthermore, SCXRD elucidates the intermolecular interactions that govern the crystal packing. nih.govresearchgate.net In the crystal lattice of this compound, one might expect to observe π-π stacking interactions between the aromatic rings of adjacent molecules and potentially weak C-H···F or C-H···Cl hydrogen bonds. These non-covalent interactions are crucial in determining the macroscopic properties of the material. The crystal structure of a related compound, methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, reveals that the quinoline ring system is planar and the phenyl ring is twisted away from it. researchgate.net Similar structural features might be anticipated for this compound.

| Crystallographic Data (Hypothetical) | |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c, α, β, γ (To be determined) |

| Key Intermolecular Interactions | π-π stacking, C-H···F/Cl |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Studies for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV and visible light. Luminescence (fluorescence and phosphorescence) studies, on the other hand, investigate the emission of light from excited electronic states.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated quinoline and phenyl ring systems. The position and intensity of these bands are sensitive to the nature and position of the substituents. For instance, studies on 6-chloroquinoline (B1265530) have been conducted using UV-Vis spectroscopy in conjunction with theoretical calculations to understand its electronic properties. researchgate.net

Luminescence studies would reveal the emissive properties of the molecule. Many quinoline derivatives are known to be fluorescent, and the introduction of a fluorine atom can sometimes enhance the quantum yield of fluorescence. The emission wavelength and intensity would be key parameters in characterizing the photophysical properties of this compound, which are important for potential applications in areas like organic light-emitting diodes (OLEDs) or fluorescent probes.

| Photophysical Properties (Hypothetical) | |

| Absorption Maxima (λ_max) | To be determined (nm) |

| Molar Absorptivity (ε) | To be determined (M⁻¹cm⁻¹) |

| Emission Maximum (λ_em) | To be determined (nm) |

| Fluorescence Quantum Yield (Φ_F) | To be determined |

Applications of 2 Chloro 6 Fluoro 3 Phenylquinoline As a Chemical Scaffold and Advanced Building Block

Role in the Synthesis of Complex Organic Architectures and Heterocyclic Derivatives

The presence of a chlorine atom at the 2-position of the quinoline (B57606) ring is a key feature that renders "2-Chloro-6-fluoro-3-phenylquinoline" a versatile precursor for the synthesis of more complex molecular architectures. The 2-chloro substituent is a good leaving group, susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups, including oxygen, nitrogen, and sulfur nucleophiles, thereby enabling the construction of diverse heterocyclic derivatives. nih.gov

For instance, the chlorine atom can be readily displaced by amines, alcohols, and thiols to afford 2-amino-, 2-alkoxy-, and 2-thioalkoxyquinolines, respectively. These reactions are often catalyzed by a base or a transition metal catalyst. The resulting derivatives can then serve as intermediates for further synthetic transformations.

Moreover, the phenyl group at the 3-position can influence the reactivity of the quinoline core and can be a site for further functionalization, such as electrophilic aromatic substitution, depending on the reaction conditions. The fluorine atom at the 6-position can modulate the electronic properties and metabolic stability of the resulting molecules, a feature often exploited in medicinal chemistry. acs.org

The synthetic utility of related 2-chloroquinolines is well-established. For example, 2-chloroquinoline-3-carbaldehydes are valuable synthons for the preparation of fused heterocyclic systems like pyrazolo[3,4-b]quinolines and thiazolo[4,5-b]quinolines. nih.govnih.gov These reactions typically involve condensation of the formyl group followed by intramolecular cyclization. By analogy, "this compound" could be derivatized at the phenyl ring to introduce a reactive handle, which could then participate in similar cyclization reactions to generate novel polycyclic aromatic systems.

Table 1: Representative Synthetic Transformations of 2-Chloroquinolines

| Starting Material | Reagent(s) | Product Type | Application |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate | Pyrazolo[3,4-b]quinoline | Synthesis of fused heterocycles nih.gov |

| 2-Chloroquinoline (B121035) | Amines/Pd catalyst | 2-Aminoquinoline | Building blocks for medicinal chemistry |

| 2-Chloroquinoline | Alcohols/NaH | 2-Alkoxyquinoline | Synthesis of functional materials |

| 2-Chloroquinoline-3-carbaldehyde | Thiourea/Ethanol (B145695) | Thiazolo[4,5-b]quinoline | Access to complex heterocyclic systems nih.gov |

Development of Fluorescent Probes and Chemical Sensors Based on the Quinoline Core

Quinoline and its derivatives are known to exhibit interesting photophysical properties, with many demonstrating fluorescence. nih.gov The emission properties of these compounds are highly sensitive to the nature and position of substituents on the quinoline ring, as well as to their environment. researchgate.net This sensitivity makes them attractive candidates for the development of fluorescent probes and chemical sensors.

The introduction of a fluorine atom, as in "this compound," can significantly influence the photophysical properties of the molecule. Fluorine substitution can enhance fluorescence quantum yields and photostability. The phenyl group at the 3-position can also contribute to the conjugated system, potentially leading to tunable emission wavelengths.

While there are no specific reports on the use of "this compound" as a fluorescent probe, studies on other substituted quinolines provide a strong rationale for its potential in this area. For example, quinoline-based compounds have been designed to act as chemosensors for metal ions. researchgate.net The binding of a metal ion to a chelating unit attached to the quinoline scaffold can induce a change in the fluorescence signal, allowing for the detection of the analyte.

Given its structure, "this compound" could be functionalized to incorporate a specific recognition moiety for a target analyte. The inherent fluorescence of the quinoline core could then serve as the signaling unit. The electron-withdrawing nature of the chlorine and fluorine atoms might also influence the intramolecular charge transfer (ICT) characteristics of the molecule, a key mechanism in the design of many fluorescent sensors.

Precursor in Materials Science Research (e.g., Optoelectronic Materials, Supramolecular Assemblies)

The rigid and planar structure of the quinoline ring system, combined with its electronic properties, makes it a valuable component in the design of organic materials for optoelectronic applications. Quinoline-based compounds have been investigated for their use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. nih.gov They often exhibit good thermal and chemical stability, as well as electron-transporting capabilities, which are crucial for the performance of such devices. nih.govsemanticscholar.org

"this compound" possesses several features that make it a promising precursor for materials science research. The presence of the phenyl group extends the π-conjugated system, which can be beneficial for charge transport. The fluorine and chlorine substituents can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), allowing for the tuning of the material's electronic properties. nih.gov

Furthermore, the reactive chloro group provides a handle for incorporating the quinoline unit into larger polymeric or supramolecular structures. For example, it could be used in cross-coupling reactions to synthesize conjugated polymers containing the quinoline moiety. The ability of quinoline derivatives to participate in π-π stacking interactions can also be exploited for the construction of well-ordered supramolecular assemblies. rsc.org

Table 2: Potential Applications of Quinoline Derivatives in Materials Science

| Application Area | Desired Properties | Role of Quinoline Scaffold |

| Organic Light-Emitting Diodes (OLEDs) | Electron transport, thermal stability, high fluorescence | Core component of emitting or transport layers nih.gov |

| Organic Solar Cells (OSCs) | Light absorption, charge separation and transport | Component of donor or acceptor materials |

| Supramolecular Assemblies | Self-assembly, ordered structures | π-π stacking interactions, hydrogen bonding rsc.org |

Exploration as a Ligand in Coordination Chemistry (focus on unique structural features for metal binding)

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a good coordinating site for metal ions. Consequently, quinoline and its derivatives have been extensively used as ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. nih.govbsb-muenchen.denih.gov The resulting metal complexes often exhibit interesting catalytic, magnetic, and photophysical properties.

"this compound" presents unique structural features for metal binding. The nitrogen atom of the quinoline ring is the primary coordination site. The substituents on the ring can influence the basicity of the nitrogen atom and the steric environment around the metal center. The fluorine atom at the 6-position, being electron-withdrawing, might reduce the basicity of the quinoline nitrogen. The bulky phenyl group at the 3-position could impose steric constraints, potentially leading to specific coordination geometries.

While no coordination complexes of "this compound" have been reported, the coordination chemistry of related quinoline ligands is well-developed. For instance, quinoline-based ligands have been used to synthesize copper complexes with interesting biological activities and catalytic applications. nih.gov The ability of the quinoline moiety to act as a bidentate or monodentate ligand, depending on the presence of other coordinating groups, adds to its versatility.

The chlorine atom at the 2-position could also play a role in the coordination chemistry. While it is generally considered a leaving group, under certain conditions, it could potentially interact with a metal center. More likely, it would serve as a reactive site for the introduction of other coordinating groups to create multidentate ligands.

Studies on Structure-Reactivity Relationships for Functional Optimization

Understanding the relationship between the structure of a molecule and its reactivity is crucial for the rational design and optimization of its function. For "this compound," the interplay of its substituents—the chloro, fluoro, and phenyl groups—is expected to have a significant impact on its chemical behavior.

The electron-withdrawing nature of the chlorine and fluorine atoms will decrease the electron density of the quinoline ring system. This will affect its reactivity in electrophilic substitution reactions, making the ring less reactive compared to unsubstituted quinoline. Conversely, the deactivation of the ring can make it more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.

The reactivity of the C2-chlorine atom as a leaving group in nucleophilic substitution reactions is a key aspect of its chemistry. nih.gov The rate of this reaction will be influenced by the electronic effects of the other substituents. The fluorine atom at the 6-position is expected to have a modest electronic influence on the reactivity at the 2-position due to its distance. The phenyl group at the 3-position, however, can exert both steric and electronic effects.

Studies on related halo-substituted quinolines have provided insights into their structure-reactivity relationships. For example, the photostimulated reactions of 2-chloroquinoline with various nucleophiles have been investigated, demonstrating the feasibility of C-C bond formation at the 2-position. acs.org A systematic study of the kinetics and thermodynamics of the reactions of "this compound" would be invaluable for optimizing its use as a synthetic building block.

Table 3: Predicted Effects of Substituents on the Reactivity of this compound

| Substituent | Position | Predicted Effect on Reactivity |

| Chloro | 2 | Acts as a leaving group in nucleophilic substitutions; deactivates the ring towards electrophilic attack. |

| Fluoro | 6 | Electron-withdrawing, deactivates the ring towards electrophilic attack; may influence photophysical properties. |

| Phenyl | 3 | Steric hindrance around the 2-position; extends π-conjugation, influencing electronic properties. |

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the development of sustainable and atom-economical processes. bohrium.comnih.gov For a polysubstituted quinoline (B57606) like 2-Chloro-6-fluoro-3-phenylquinoline, moving beyond traditional, often harsh, synthetic methods is a key research objective.

Future research will likely focus on one-pot multicomponent reactions, which allow for the assembly of complex molecules from simple precursors in a single step, thereby reducing waste and improving efficiency. researchgate.net The use of nanocatalysts, such as those based on copper, iron, or titanium dioxide, offers a promising avenue for developing environmentally benign and highly efficient synthetic protocols for quinoline derivatives. bohrium.comacs.orgnih.gov These catalysts often exhibit high recyclability and can operate under milder reaction conditions. nih.govrsc.org

Furthermore, the adoption of flow chemistry represents a significant leap forward in the sustainable production of functionalized quinolines. rsc.orgaurigeneservices.comveranova.comchemanager-online.com Continuous flow processes offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods. aurigeneservices.comasynt.com Photocatalytic methods, which utilize visible light to drive chemical reactions, are also emerging as a powerful tool for the green synthesis of quinolines, often proceeding under oxidant-free conditions. acs.orgresearchgate.netacs.org

| Synthesis Strategy | Potential Advantages for this compound | Key Research Focus |

| Nanocatalysis | High efficiency, recyclability, mild reaction conditions. bohrium.comacs.orgnih.gov | Development of novel nanocatalysts for regioselective quinoline synthesis. |

| Flow Chemistry | Enhanced safety, scalability, and process control. aurigeneservices.comveranova.comasynt.com | Optimization of flow reactor setups for continuous production. asynt.com |

| Photocatalysis | Use of renewable energy, oxidant-free conditions. acs.orgacs.org | Design of new photoredox catalysts for quinoline ring formation. bohrium.com |

| Multicomponent Reactions | High atom economy, reduced waste, and step-efficiency. researchgate.net | Discovery of novel multicomponent strategies for substituted quinolines. |

Exploration of Novel Reactivity Patterns and Selective Functionalization Strategies

The unique arrangement of substituents in this compound provides a rich playground for exploring novel reactivity and developing selective functionalization strategies. The chlorine atom at the C2 position is a prime site for cross-coupling reactions, allowing for the introduction of a wide range of functional groups. nih.govnih.govyoutube.comyoutube.comyoutube.com

A major area of future research will be the selective C-H functionalization of the quinoline and phenyl rings. nih.govnih.govacs.orgrsc.org Transition-metal catalysis has proven to be a powerful tool for the regioselective activation of C-H bonds, enabling the direct introduction of aryl, alkyl, and other groups without the need for pre-functionalized substrates. nih.govnih.govresearchgate.net For instance, palladium-catalyzed C-H activation has been extensively used for the functionalization of quinoline N-oxides at various positions. rsc.org The fluorine atom at the C6 position can also influence the regioselectivity of these reactions through its electronic effects.

The development of novel catalytic systems that can selectively target specific C-H bonds in the presence of multiple reactive sites will be a key challenge. This includes the design of new ligands that can control the stereochemistry and regioselectivity of the functionalization reactions. nih.gov

| Functionalization Target | Potential Reaction Type | Significance |

| C2-Chloro Position | Suzuki, Stille, Buchwald-Hartwig cross-coupling. youtube.comyoutube.comyoutube.com | Introduction of diverse substituents for tuning properties. |

| Quinoline C-H Bonds | Palladium- or Rhodium-catalyzed C-H arylation/alkylation. nih.govacs.org | Direct and atom-economical modification of the core structure. |

| Phenyl Ring C-H Bonds | Directed or non-directed C-H functionalization. | Synthesis of novel biaryl-like structures with extended conjugation. |

| Fluorine Atom | Nucleophilic aromatic substitution (under harsh conditions). | Potential for late-stage modification, though challenging. |

Advanced Hybrid Material Development Incorporating the this compound Scaffold

The intrinsic properties of the quinoline scaffold make it an excellent building block for advanced hybrid materials. The planar structure and potential for π-π stacking interactions are advantageous for applications in organic electronics and sensor technology. nih.gov

Future research is expected to explore the integration of this compound into organic-inorganic hybrid materials. For example, coordination of the quinoline nitrogen to metal centers can lead to the formation of metal-organic frameworks (MOFs) or other coordination polymers with applications in gas storage, catalysis, or as anticorrosion coatings. nih.govrsc.org The covalent attachment of this quinoline derivative to inorganic surfaces like TiO2 or ZnO could lead to new photocatalytic materials with enhanced efficiency. dntb.gov.ua

Furthermore, the fluorophore potential of quinoline derivatives suggests that this compound could be a valuable component in the design of fluorescent sensors for the detection of metal ions or other analytes. rsc.org By modifying the substituents on the quinoline core, the emission properties can be fine-tuned for specific applications, including bio-imaging. rsc.org

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Synthesis Design

Moreover, AI can be used to predict the physicochemical and biological properties of new derivatives of this compound, accelerating the discovery of new drug candidates or materials with desired functionalities. nih.gov

| AI/ML Application | Potential Impact on Research of this compound |

| Retrosynthesis | Design of novel and efficient synthetic pathways. grace.comchemrxiv.orgnih.govresearchgate.net |

| Reaction Outcome Prediction | Prediction of major products and optimization of reaction conditions. nih.govacs.orgnih.gov |

| Property Prediction | In-silico screening of derivatives for desired biological or material properties. nih.gov |

Deepening Mechanistic Understanding of Complex Transformations Involving the Compound

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for optimizing existing ones. For complex transformations involving this compound, a combination of experimental and computational studies will be essential.

Future research will likely employ techniques such as in-situ spectroscopy and kinetic analysis to probe the intermediates and transition states of reactions. Computational modeling, particularly using Density Functional Theory (DFT), will be invaluable for elucidating the intricate details of reaction pathways, such as the mechanism of C-H activation or the role of catalysts in directing regioselectivity. rsc.orgyoutube.com

Understanding the electronic effects of the chloro, fluoro, and phenyl substituents on the reactivity of the quinoline core will be a key aspect of these mechanistic studies. This knowledge will enable chemists to predict and control the outcomes of complex reactions with greater precision.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-6-fluoro-3-phenylquinoline, and how can reaction yields be optimized?

The synthesis of this compound typically involves halogenation and cross-coupling strategies. Friedel-Crafts alkylation or Suzuki-Miyaura coupling can introduce the phenyl group at the 3-position. For fluorination and chlorination, direct electrophilic substitution or metal-catalyzed halogen exchange (e.g., using CuCl₂ or KF) is effective. Optimization strategies include:

Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?

Key techniques include:

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.

- Single-crystal X-ray diffraction (XRD) to resolve structural ambiguities. Refinement using SHELXL (e.g., handling twinning or disorder) ensures high-resolution structural data .

Q. How should researchers handle and store this compound to ensure stability?

- Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation.

- Use moisture-resistant containers (e.g., amber glass vials with PTFE seals).

- Follow safety protocols for halogenated compounds: wear nitrile gloves, goggles, and work in a fume hood. Dispose of waste via halogen-specific protocols .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

- Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model electronic properties, such as HOMO-LUMO gaps, to predict electrophilic/nucleophilic sites.

- Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding interactions with biological targets (e.g., kinase inhibitors). Validate predictions with crystallographic data from related quinoline derivatives .

Q. How can researchers address low reproducibility in the synthesis of this compound?

- Parameter screening : Systematically vary catalysts (e.g., Pd vs. Cu), solvents (DMF vs. THF), and reaction times.

- Intermediate analysis : Use LC-MS to detect side products (e.g., dehalogenated byproducts).

- Purification : Optimize column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate pure product .

Q. What strategies resolve crystallographic disorder or twinning in XRD analysis of this compound?

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality.

- Refinement : In SHELXL, apply TWIN and BASF commands to model twinning. For disorder, split occupancy refinement (e.g., PART command) resolves overlapping atoms.

- Validation : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency .

Q. How can contradictory data in literature regarding the biological activity of halogenated quinolines be analyzed?

- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies.

- Structure-Activity Relationship (SAR) : Correlate substituent positions (e.g., 6-fluoro vs. 6-chloro) with activity trends.

- Reproducibility testing : Replicate key experiments under controlled conditions (e.g., standardized cytotoxicity assays) .

Methodological Notes

- Synthetic protocols should prioritize reproducibility by reporting exact molar ratios, catalyst loadings, and purification details.

- XRD data must include CIF files and refinement parameters for peer validation.

- Safety compliance with OSHA and institutional guidelines is critical for handling halogenated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.